molecular formula C15H14N4O2 B8646540 1-(Propan-2-YL)-6-(pyridin-4-YL)-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid

1-(Propan-2-YL)-6-(pyridin-4-YL)-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid

Cat. No. B8646540
M. Wt: 282.30 g/mol
InChI Key: PBRNAFCVYDLODR-UHFFFAOYSA-N
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Patent
US08637509B2

Procedure details

The title compound was prepared in the same manner as described for intermediate 58 using ethyl 1-(1-methylethyl)-6-(4-pyridinyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (100 mg, 0.322 mmol), ethanol (4 mL), THF (0.8 mL), and sodium hydroxide (0.537 mL, 1.611 mmol). The final product was collected as 88 mg (97%). LCMS E-S (M+H)=283.2. 1H NMR (400 MHz, DMSO-d6) δ ppm 1.58 (d, J=6.4 Hz, 6H), 5.40 (m, 1H), 8.25 (d, J=5.6 Hz, 2H), 8.32 (s, 1H), 8.44 (s, 1H), 8.79 (d, J=5.6 Hz, 2H), 14.12 (br. s., 1H).
[Compound]
Name
intermediate 58
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 1-(1-methylethyl)-6-(4-pyridinyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
0.537 mL
Type
reactant
Reaction Step Four
Name
Quantity
0.8 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([N:4]1[C:8]2[N:9]=[C:10]([C:18]3[CH:23]=[CH:22][N:21]=[CH:20][CH:19]=3)[CH:11]=[C:12]([C:13]([O:15]CC)=[O:14])[C:7]=2[CH:6]=[N:5]1)[CH3:3].C(O)C.[OH-].[Na+]>C1COCC1>[CH3:3][CH:2]([N:4]1[C:8]2[N:9]=[C:10]([C:18]3[CH:19]=[CH:20][N:21]=[CH:22][CH:23]=3)[CH:11]=[C:12]([C:13]([OH:15])=[O:14])[C:7]=2[CH:6]=[N:5]1)[CH3:1] |f:2.3|

Inputs

Step One
Name
intermediate 58
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
ethyl 1-(1-methylethyl)-6-(4-pyridinyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Quantity
100 mg
Type
reactant
Smiles
CC(C)N1N=CC2=C1N=C(C=C2C(=O)OCC)C2=CC=NC=C2
Step Three
Name
Quantity
4 mL
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
0.537 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0.8 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The final product was collected as 88 mg (97%)

Outcomes

Product
Name
Type
product
Smiles
CC(C)N1N=CC2=C1N=C(C=C2C(=O)O)C2=CC=NC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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